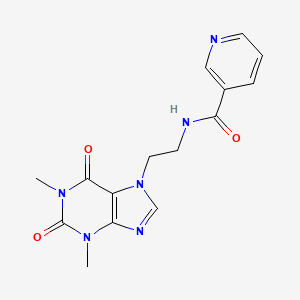

7-(2-Nicotinamidoethyl)theophylline

Description

7-(2-Nicotinamidoethyl)theophylline is a xanthine derivative structurally modified by introducing a nicotinamidoethyl group at the 7-position of the theophylline backbone. Theophylline (1,3-dimethylxanthine) is a well-known adenosine receptor antagonist and phosphodiesterase inhibitor, historically used for respiratory conditions like asthma and COPD. The addition of a nicotinamidoethyl moiety may enhance or diversify its pharmacological profile by incorporating structural elements of nicotinamide (vitamin B3), which plays roles in redox reactions and cellular metabolism.

Properties

CAS No. |

70454-26-1 |

|---|---|

Molecular Formula |

C15H16N6O3 |

Molecular Weight |

328.33 g/mol |

IUPAC Name |

N-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N6O3/c1-19-12-11(14(23)20(2)15(19)24)21(9-18-12)7-6-17-13(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3,(H,17,22) |

InChI Key |

OYGQOFGOKQNKOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. The starting materials are usually purine derivatives and nicotinamide, which undergo a series of reactions including alkylation, acylation, and condensation under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethyl)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering gene expression. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

7-(β-Hydroxypropyl)theophylline

- Molecular Formula : C₁₀H₁₄N₄O₃

- Substituent : β-Hydroxypropyl group at the 7-position.

- Solubility : Highly water-soluble (100 mg/ml in water).

- Key Differences : The hydroxypropyl group increases hydrophilicity compared to the nicotinamidoethyl group, which contains an aromatic pyridine ring and amide linkage. This structural variance likely reduces lipophilicity and alters membrane permeability.

7-(2-Aminoethyl)theophylline

- Molecular Formula : C₉H₁₃N₅O₂

- Substituent: 2-Aminoethyl group at the 7-position.

- Key Differences: The primary amine in the aminoethyl group introduces basicity (pKa ~10), contrasting with the neutral amide in 7-(2-Nicotinamidoethyl)theophylline. This difference may influence binding to charged biological targets or solubility in acidic environments.

SG-209 (2-Nicotinamidoethyl Acetate)

- Substituent : Nicotinamidoethyl acetate (a nicorandil derivative).

- Biological Activity : Acts as a potassium channel opener, inducing vasodilation in rabbit aorta.

- Key Differences : While SG-209 shares the nicotinamidoethyl motif, it lacks the theophylline backbone. The acetate group may enhance metabolic stability compared to nitrate-containing analogs like nicorandil (SG-75).

Pharmacological Activity

Vasodilatory Effects

- SG-209 vs. Nicorandil (SG-75): Both induce concentration-dependent vasodilation in precontracted rabbit aorta, but SG-209 lacks the nitrate group of nicorandil, which donates nitric oxide (NO) to activate guanylate cyclase. This suggests that 7-(2-Nicotinamidoethyl)theophylline—if retaining the nicotinamidoethyl group—might exhibit mixed mechanisms (e.g., K⁺ channel activation and adenosine receptor modulation).

Adenosine Receptor Interactions

- Theophylline Core: The unmodified theophylline structure antagonizes adenosine A₁ and A₂ receptors, contributing to bronchodilation. Substituents at the 7-position (e.g., nicotinamidoethyl) may sterically hinder receptor binding or introduce new interactions.

Triazole-Theophylline Hybrids

- 7-((4-Amino-5-thio-1,2,4-triazol-3-yl)methyl)theophylline: These derivatives exhibit enhanced bioactivity due to the triazole moiety, which can engage in hydrogen bonding and π-π interactions with target proteins. In contrast, the nicotinamidoethyl group’s pyridine ring may confer distinct electronic or steric effects.

Data Tables

Table 1. Structural and Functional Comparison of 7-Substituted Theophylline Derivatives

Research Findings and Mechanistic Insights

Role of Substituent Polarity : Hydrophilic groups (e.g., β-hydroxypropyl) enhance water solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., nicotinamidoethyl) could improve CNS targeting.

Dual Mechanisms in Vasodilation: Nicorandil derivatives like SG-209 combine K⁺ channel activation with NO donation. The absence of a nitrate group in 7-(2-Nicotinamidoethyl)theophylline suggests reliance on adenosine receptor or phosphodiesterase pathways.

Synergistic Effects : Hybrid structures (e.g., triazole-theophylline) demonstrate that heterocyclic additions can amplify bioactivity, implying that the nicotinamidoethyl group might similarly enhance therapeutic breadth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.